1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one
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Overview
Description
1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H24N4O and its molecular weight is 312.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and spectral characterization of compounds related to 1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one have been explored in the context of developing novel antimicrobial agents. A study by Rajkumar, Kamaraj, and Krishnasamy (2014) described the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, showcasing the potential for creating compounds with significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticancer Activity
The anticancer properties of imidazole derivatives, including those structurally related to the compound , have been extensively studied. Al-Soud et al. (2021) synthesized new 4-nitroimidazole derivatives and assessed their antiproliferative effects on various human cancer cell lines. Compounds within this study demonstrated significant potency against MCF-7 and PC3 cell lines, highlighting the therapeutic potential of such chemical frameworks in oncology (Al-Soud et al., 2021).
Antimicrobial and Antibacterial Activities
Gan, Fang, and Zhou (2010) designed and synthesized azole-containing piperazine derivatives with notable in vitro antibacterial and antifungal activities. Some compounds showed efficacy comparable to standard drugs like chloramphenicol and fluconazole, underscoring the potential of such derivatives in treating microbial infections (Gan, Fang, & Zhou, 2010).
Anti-Inflammatory Properties
Investigations into the anti-inflammatory capabilities of piperazine derivatives have been conducted, revealing that certain compounds exhibit significant activity. Patel, Karkhanis, and Patel (2019) synthesized derivatives that showed potent anti-inflammatory effects in a Carrageenan-induced rat paw edema model, suggesting the utility of these molecules in developing new anti-inflammatory treatments (Patel, Karkhanis, & Patel, 2019).
Antifungal and Antidiabetic Activity
Compounds with structures similar to this compound have shown promising results in antifungal applications and potential antidiabetic effects. Upadhayaya et al. (2004) synthesized optically active antifungal azoles demonstrating significant activity against various fungal cultures, including Candida spp. and Aspergillus spp., pointing to the versatility of imidazole and piperazine derivatives in medicinal chemistry (Upadhayaya et al., 2004).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Some imidazole derivatives have shown potential antidepressant-like effects .
Molecular Mechanism
Some imidazole derivatives have been found to bind to the colchicine binding site of the tubulin .
Temporal Effects in Laboratory Settings
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents .
Properties
IUPAC Name |
1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-2-17(23)21-13-10-20(11-14-21)12-15-22-9-8-19-18(22)16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHSGDVXOYFRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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